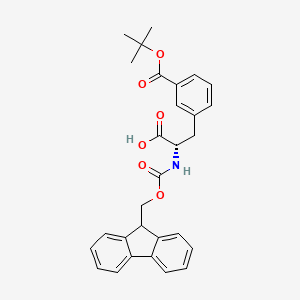

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(tert-butoxycarbonyl)phenyl)propanoic acid

Description

This compound is a fluorinated, tert-butoxycarbonyl (Boc)-protected phenylalanine derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) group. It is primarily utilized in peptide synthesis as a building block, where the Fmoc group acts as a temporary amine protector, and the Boc group stabilizes the phenyl substituent during solid-phase synthesis . The stereochemistry (S-configuration) ensures compatibility with enzymatic processes and chiral peptide assembly.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO6/c1-29(2,3)36-27(33)19-10-8-9-18(15-19)16-25(26(31)32)30-28(34)35-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,34)(H,31,32)/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBQLWKTRQMTPQ-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(tert-butoxycarbonyl)phenyl)propanoic acid, commonly referred to as a fluorene derivative, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

| Property | Value |

|---|---|

| Molecular Formula | C28H29NO4 |

| Molecular Weight | 443.53 g/mol |

| CAS Number | 213383-02-9 |

This compound features a fluorene backbone, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of fluorene derivatives. For instance, compounds with similar structural motifs have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The effectiveness often correlates with the nature of substituents on the aryl moiety of the compounds. Electron-withdrawing groups have been shown to enhance antimicrobial efficacy, particularly against biofilm-forming bacteria .

Anticancer Activity

Fluorene derivatives are also being explored for their anticancer properties. Research indicates that certain analogs can inhibit cancer cell proliferation by acting as topoisomerase inhibitors. This mechanism is crucial in cancer therapy as it interferes with DNA replication and transcription processes. Structural modifications, such as the introduction of linear alkyl chains, have been found to improve antiproliferative activity compared to branched or bulky groups .

Anti-inflammatory Effects

The anti-inflammatory potential of fluorene derivatives has been evaluated through their effects on cytokine production in macrophages. Compounds derived from curcumin and structurally similar to fluorene have shown promise in inhibiting pro-inflammatory cytokines like IL-6 and TNF-α. These findings suggest that fluorene derivatives could serve as lead compounds for developing new anti-inflammatory agents .

Case Studies

- Antimicrobial Efficacy : A study synthesized several fluorene derivatives and tested them against Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that certain derivatives exhibited comparable activity to standard antibiotics at low concentrations, suggesting their potential as alternative antimicrobial agents .

- Anticancer Screening : Another investigation focused on the antiproliferative effects of fluorene-based compounds on various cancer cell lines. The study revealed that specific modifications to the fluorene structure led to enhanced cytotoxicity against breast cancer cells, indicating a pathway for further development in oncology .

- Inflammation Modulation : Research assessing the impact of these compounds on macrophage activation showed that certain fluorene derivatives could significantly reduce IL-6 production in a dose-dependent manner, underscoring their potential in treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of fluorenone derivatives, including those related to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(tert-butoxycarbonyl)phenyl)propanoic acid. Research indicates that modifications to the fluorenone structure can enhance activity against various pathogens, including Staphylococcus aureus and Candida albicans. The introduction of alkyl groups has been shown to improve antiproliferative activity, making these compounds promising candidates for new antimicrobial agents .

Anticancer Activity

The compound's structural features allow it to act as a scaffold for developing anticancer drugs. Specifically, derivatives have been synthesized and tested for their cytotoxic effects against cancer cell lines. The presence of the fluorenyl group is believed to enhance cellular uptake and bioactivity, facilitating targeted therapy approaches in oncology .

Peptide Synthesis

Fmoc Chemistry

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(tert-butoxycarbonyl)phenyl)propanoic acid serves as an important building block in Fmoc-based solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used due to its stability under basic conditions and ease of removal under acidic conditions. This property allows for the efficient assembly of complex peptides while minimizing side reactions .

Structural Biology

Molecular Docking Studies

Computational studies employing molecular docking techniques have been conducted to assess the binding affinity of various derivatives of this compound against specific biological targets. For instance, derivatives have been evaluated for their inhibitory effects on enzymes related to bacterial growth and proliferation. Such studies provide insights into the structure-activity relationships (SAR) necessary for optimizing drug candidates .

Case Studies

Comparison with Similar Compounds

Structural Variations and Functional Group Replacements

The compound’s uniqueness lies in its 3-(tert-butoxycarbonyl)phenyl substituent. Below is a comparison with structurally related Fmoc-amino acid derivatives:

Key Observations :

- Steric and Electronic Effects : The 3-(tert-butoxycarbonyl)phenyl group in the target compound provides steric hindrance and electron-withdrawing properties, enhancing stability during peptide elongation compared to o-tolyl (HY-W010984) .

- Functional Versatility : Halogenated derivatives (e.g., 3-iodophenyl, bromodifluoromethoxy) enable site-specific modifications, such as cross-coupling reactions or fluorescence labeling .

- Biological Activity : Fluorinated analogs (e.g., trifluorophenyl) exhibit improved membrane permeability and resistance to enzymatic degradation, making them valuable in drug discovery .

Preparation Methods

Arndt-Eistert Homologation for β-Amino Acid Synthesis

The Arndt-Eistert reaction sequence is the cornerstone for synthesizing Fmoc-L-Phe(3-NHBoc)-OH. This method homologates α-amino acids into β-analogs while preserving stereochemistry. The process involves three stages:

Diazoketone Formation

N-Fmoc-protected α-amino acids are treated with isobutyl chloroformate (i-BuOCOCl) and N-methylmorpholine (NMM) in tetrahydrofuran (THF) at −20°C. Subsequent diazomethane (CH₂N₂) addition generates diazoketones (e.g., 1a–g ), pivotal intermediates for Wolff rearrangement. For example, Fmoc-L-Phe(3-NHBoc)-OH precursors achieve diazoketone yields of 68–93% under controlled conditions.

Wolff Rearrangement and Carboxylic Acid Formation

Diazoketones undergo silver-catalyzed Wolff rearrangement in THF/H₂O (9:1) to form β-ketenes, which hydrate to β-amino acids. Early methods used triethylamine (Et₃N), but Fmoc cleavage reduced yields (38–75%). Optimized protocols substituting Et₃N with NMM minimized side reactions, boosting yields to 81% for sensitive residues like Lys(Boc) and Glu(t-Bu).

Table 1: Yields of Fmoc-Protected β³-Amino Acids via Wolff Rearrangement

| Amino Acid Side Chain | Base | Yield (%) |

|---|---|---|

| Ala | Et₃N | 68 |

| Lys(Boc) | NMM | 81 |

| Glu(t-Bu) | NMM | 63 |

Solid-Phase Synthesis and Resin Functionalization

Fmoc-L-Phe(3-NHBoc)-OH is anchored to resins for automated peptide synthesis. Two primary strategies are employed:

Ortho-Chlorotrityl Chloride Resin Esterification

The carboxylic acid reacts with ortho-chlorotrityl chloride resin via symmetric anhydride activation. Loadings of 0.8–1.2 mmol/g are typical, with >90% coupling efficiency confirmed by Kaiser test.

Wang Resin Attachment via Wolff Rearrangement

Diazoketones (1c , 1e ) decompose in situ on Wang resin (0.83 mmol/g) using silver benzoate/NMM, yielding resin-bound β-amino acids. Loadings of 0.26–0.29 mmol/g (40–50% efficiency) are achieved, with stereochemical purity validated by HPLC after Marfey’s reagent derivatization.

Stereochemical Integrity and Analytical Validation

Retention of configuration during homologation is critical. Chiral HPLC analysis of resin-cleaved Fmoc-L-Phe(3-NHBoc)-OH derivatives, coupled with Marfey’s reagent, confirmed >99% enantiomeric excess. ¹H NMR (500 MHz, CDCl₃) exhibits characteristic Fmoc aromatic protons (δ 7.75–7.30 ppm) and Boc tert-butyl singlet (δ 1.43 ppm).

Applications in β-Peptide Synthesis

Fmoc-L-Phe(3-NHBoc)-OH enables β-peptide assembly via standard BOP/HOBt/(i-Pr)₂EtN activation. Heptapeptides (e.g., 5–8 ) and pentadecapeptide 9 are synthesized with crude purities of 80–94%.

Table 2: Crude Yields and Purities of β³-Peptides

| Peptide | Length | Yield (%) | Purity (%) |

|---|---|---|---|

| 5 | 7-mer | 92 | 94 |

| 9 | 15-mer | 85 | 78 |

Challenges and Optimizations

Q & A

Q. What are the critical steps for synthesizing this compound, and how can purity be optimized?

The synthesis involves sequential protection of amino groups using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) and tert-butoxycarbonyl (Boc) groups. Key steps include:

- Reaction of the precursor amino acid with Fmoc-Cl in 1,4-dioxane and sodium carbonate solution (pH ~9) under stirring at room temperature .

- Extraction with ethyl acetate, followed by washing (water, brine) and drying (Na₂SO₄).

- Purification via reverse-phase chromatography to achieve >95% purity. Optimization Tips : Control reaction pH to prevent premature deprotection, and use inert atmospheres to avoid oxidation of sensitive groups .

Q. How do the Fmoc and Boc protecting groups influence stability during peptide synthesis?

- Fmoc Group : Protects the α-amino group and is removed under mild basic conditions (e.g., 20% piperidine in DMF), minimizing side reactions. Its hydrophobicity aids in purification .

- Boc Group : Protects the side-chain amino group (e.g., on phenylalanine derivatives) and requires strong acids (e.g., TFA) for removal. It enhances solubility in organic solvents during coupling steps .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., N₂) at room temperature .

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced Research Questions

Q. How can NMR spectroscopy resolve stereochemical ambiguities in this compound?

- Use ¹H-¹H COSY and NOESY to confirm the (S)-configuration at the chiral center.

- ¹³C NMR : Identify carbonyl signals (Fmoc: ~155 ppm; Boc: ~165 ppm) and aromatic carbons (~125-140 ppm) .

- ¹⁹F NMR (if fluorinated analogs are synthesized): Detect fluorine environments in derivatives (e.g., bromodifluoromethoxy groups) .

Q. What strategies mitigate side reactions during Fmoc deprotection?

- Reagent Choice : Piperidine (20% in DMF) is preferred over DBU to reduce β-elimination.

- Time/Temperature : Limit deprotection to 10–20 minutes at 25°C to prevent racemization or backbone cleavage .

- Additives : Use scavengers (e.g., H₂O, triisopropylsilane) during Boc deprotection with TFA to trap carbocations .

Q. How can computational modeling predict this compound’s interactions in peptide-based drug candidates?

- Docking Studies : Simulate binding to target proteins (e.g., p53) using software like AutoDock. Focus on hydrogen bonding between the Boc-protected phenyl group and hydrophobic pockets .

- MD Simulations : Analyze stability of Fmoc-deprotected intermediates in aqueous environments to optimize solubility .

Data Contradictions and Solutions

Q. Discrepancies in reported yields for similar Fmoc-protected derivatives—how to address them?

- Root Cause : Variability in reaction scales (mg vs. g) and purification methods (HPLC vs. flash chromatography).

- Solution : Standardize protocols (e.g., 0.1 M substrate concentration) and use high-purity solvents to improve reproducibility .

Q. Conflicting toxicity Why do some SDSs lack ecotoxicological profiles?

- Explanation : Most SDSs state that ecological data are unavailable due to the compound’s R&D-only status.

- Mitigation : Follow OECD guidelines for acute toxicity assays (e.g., Daphnia magna immobilization tests) if environmental impact studies are required .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

Q. Table 2. Comparison of Protecting Group Removal Conditions

| Group | Reagent | Time | Side Reactions |

|---|---|---|---|

| Fmoc | Piperidine | 15 min | Minimal racemization |

| Boc | TFA/DCM (1:1) | 30 min | Carbocation formation (scavengers needed) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.